Argon;xenon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argon and xenon are noble gases that belong to Group 18 of the periodic table These elements are known for their chemical inertness due to their closed-shell electronic configurations under specific conditions, they can form compounds

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Argon-xenon compounds typically involves high-pressure conditions. Using unbiased structure searching techniques combined with first-principles calculations, it has been demonstrated that argon can react with xenon at pressures as low as 1.1 GPa, producing a novel van der Waals compound XeAr₂ . This compound crystallizes in the MgCu₂-type Laves phase structure and remains stable without any phase transition or decomposition up to 500 GPa .

Industrial Production Methods: Industrial production of Argon-xenon compounds is not common due to the rarity and high cost of xenon. the separation and purification of xenon from noble gas mixtures, including argon, can be achieved using gas hydrate technology. This method presents a 20% energy cost advantage over traditional cryogenic distillation .

化学反応の分析

Types of Reactions: Argon-xenon compounds primarily undergo van der Waals interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. The compound XeAr₂ is a wide-gap insulator and does not exhibit significant reactivity under normal conditions .

Common Reagents and Conditions: The formation of Argon-xenon compounds requires high-pressure conditions. No specific reagents are involved in the synthesis, as the reaction relies on the physical interaction between argon and xenon atoms under pressure .

Major Products Formed: The primary product formed from the reaction of argon and xenon is the van der Waals compound XeAr₂. This compound is stable and does not decompose or undergo phase transitions up to 500 GPa .

科学的研究の応用

Argon-xenon compounds have potential applications in various scientific fields. In chemistry, they provide insights into the behavior of noble gases under high-pressure conditions and contribute to the understanding of van der Waals interactions. In the medical field, xenon is used as an anesthetic and in imaging techniques, while argon is used in cryogenics and laser technology . The unique properties of Argon-xenon compounds may lead to new applications in these areas.

作用機序

The mechanism of action of Argon-xenon compounds involves van der Waals interactions between the argon and xenon atoms. Under high pressure, the electrons in the outermost shells of these atoms become delocalized, leading to the formation of covalent Xe-Xe and Xe-Ar bonds . This delocalization stabilizes the compound and prevents decomposition or phase transitions up to 500 GPa .

類似化合物との比較

Similar Compounds: Similar compounds to Argon-xenon include other noble gas compounds such as xenon fluorides (XeF₂, XeF₄, XeF₆) and xenon oxides (XeO₃, XeO₄) . These compounds also exhibit unique properties due to the involvement of noble gases.

Uniqueness of Argon-xenon: The uniqueness of Argon-xenon lies in its formation through van der Waals interactions rather than traditional chemical bonds. Unlike xenon fluorides and oxides, which involve covalent bonding with highly electronegative elements, Argon-xenon compounds are stabilized by physical interactions under high pressure . This makes them distinct and valuable for studying the behavior of noble gases under extreme conditions.

特性

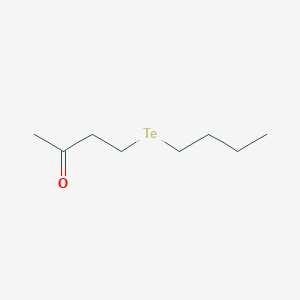

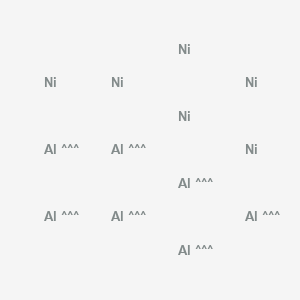

CAS番号 |

220152-42-1 |

|---|---|

分子式 |

Ar6Xe7 |

分子量 |

1158 g/mol |

IUPAC名 |

argon;xenon |

InChI |

InChI=1S/6Ar.7Xe |

InChIキー |

FONSNBRKNKYKTR-UHFFFAOYSA-N |

正規SMILES |

[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)

![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)